molecular formula C31H40F2N7O8PS B15127499 Fosravuconazole L-lysine ethanolate

Fosravuconazole L-lysine ethanolate

Cat. No.: B15127499
M. Wt: 739.7 g/mol
InChI Key: VOWYGLHOVNSCSA-UHFFFAOYSA-N
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Description

Fosravuconazole L-lysine ethanolate is a novel oral triazole antifungal agent. It is a prodrug of ravuconazole, designed to improve the solubility and oral bioavailability of the active compound. This compound has been approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . This compound exerts broad and potent antifungal activity, making it a promising candidate for various antifungal therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosravuconazole L-lysine ethanolate involves several steps. Initially, ravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to form a phosphate ester. This ester is then subjected to trifluoroacetic acid (TFA) and aqueous sodium hydroxide to yield the free acid. The free acid is subsequently converted to this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of robust plant-scale preparation techniques, including real-time infrared reaction monitoring and controlled reaction conditions to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Fosravuconazole L-lysine ethanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

    Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Fosravuconazole L-lysine ethanolate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Itraconazole: Another triazole antifungal agent used for the treatment of fungal infections.

    Terbinafine: An allylamine antifungal agent used for similar indications.

    Fluconazole: A triazole antifungal agent with a broad spectrum of activity.

Uniqueness

Fosravuconazole L-lysine ethanolate is unique due to its improved solubility and oral bioavailability compared to ravuconazole. This makes it more effective and easier to administer. Additionally, its broad and potent antifungal activity sets it apart from other antifungal agents .

Properties

Molecular Formula

C31H40F2N7O8PS

Molecular Weight

739.7 g/mol

IUPAC Name

[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3

InChI Key

VOWYGLHOVNSCSA-UHFFFAOYSA-N

Canonical SMILES

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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